molecular formula C19H18N2O3S B4140767 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide

Cat. No. B4140767
M. Wt: 354.4 g/mol
InChI Key: VJMFXFXTZIXSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide, also known as MPDT, is a synthetic compound that belongs to the class of thioamide derivatives. It has been extensively studied for its potential application in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is not fully understood. However, it has been reported to interact with the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to enhance the binding of GABA to its receptor, resulting in an increase in GABAergic neurotransmission. This mechanism of action is believed to be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide in lab experiments is its well-established synthesis method. 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is also stable and can be stored for long periods without degradation. However, one of the limitations of using 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide. One potential direction is to investigate its potential application in the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Another direction is to explore its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide and its effects on the central nervous system.

Scientific Research Applications

2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has been extensively studied for its potential application in scientific research. It has been reported to exhibit various pharmacological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. 2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide has also been investigated for its potential application in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-6-5-9-15(10-13)21-18(23)11-16(19(21)24)25-12-17(22)20-14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMFXFXTZIXSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-phenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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